1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate An intermediate of Fluconazole. Fluconazole is a triazole antifungal agent that is effective against most Candida strains.
Brand Name: Vulcanchem
CAS No.: 86386-77-8
VCID: VC21334133
InChI: InChI=1S/C11H9F2N3O.CH4O3S/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16;1-5(2,3)4/h1-3,6-7H,4-5H2;1H3,(H,2,3,4)
SMILES: CS(=O)(=O)O.C1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
Molecular Formula: C11H9F2N3O CH4O3S
Molecular Weight: 237.21 96.11

1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate

CAS No.: 86386-77-8

Cat. No.: VC21334133

Molecular Formula: C11H9F2N3O CH4O3S

Molecular Weight: 237.21 96.11

Purity: > 95%

* For research use only. Not for human or veterinary use.

1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate - 86386-77-8

CAS No. 86386-77-8
Molecular Formula C11H9F2N3O CH4O3S
Molecular Weight 237.21 96.11
IUPAC Name 1-[[2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole;methanesulfonic acid
Standard InChI InChI=1S/C11H9F2N3O.CH4O3S/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16;1-5(2,3)4/h1-3,6-7H,4-5H2;1H3,(H,2,3,4)
Standard InChI Key NJBRNNOGZPVNNR-UHFFFAOYSA-N
SMILES CS(=O)(=O)O.C1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
Canonical SMILES CS(=O)(=O)O.C1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
Appearance Solid powder

PropertyValueSource
Molecular FormulaC₁₂H₁₃F₂N₃O₄S
Molecular Weight333.31 g/mol
CAS Number86386-77-8
Purity≥90%
IUPAC Name1-[[2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole; methanesulfonic acid
InChI KeyNJBRNNOGZPVNNR-UHFFFAOYSA-N

The compound’s structure integrates a 1,2,4-triazole ring covalently linked to a 2,4-difluorophenyl-substituted epoxide (oxirane) via a methylene bridge. This design enables interactions with biological targets, such as ergosterol biosynthesis enzymes in fungi .

Structural Analysis and Functional Groups

The molecule’s architecture comprises three critical components:

  • Epoxide Moiety (Oxirane Ring):
    The oxirane ring (C-O-C) is a strained three-membered cyclic ether, making it highly reactive toward nucleophilic attack. This reactivity influences its synthetic utility and potential biological interactions .

  • 2,4-Difluorophenyl Group:
    The difluorophenyl substituent enhances lipophilicity and electronic effects, modulating the compound’s pharmacokinetic and metabolic profile. Fluorine atoms at the 2- and 4-positions contribute to steric hindrance and hydrogen-bonding interactions .

  • 1,2,4-Triazole Ring:
    The triazole ring is a conjugated aromatic system with nitrogen atoms at positions 1, 2, and 4. This motif is central to antifungal activity, as it disrupts ergosterol synthesis in fungal pathogens .

Synthesis and Production Methods

While exact industrial protocols remain proprietary, the synthesis likely follows established methodologies for triazole-epoxide conjugates:

  • Epoxide Formation:
    A 2,4-difluorophenyl precursor undergoes epoxidation using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions .

  • Triazole Coupling:
    The epoxide intermediate reacts with 1H-1,2,4-triazole in the presence of a base (e.g., sodium hydride or potassium carbonate), forming a methylene-linked conjugate .

  • Salt Formation:
    Methanesulfonic acid is introduced to improve solubility and stability, yielding the final methanesulfonate salt .

Key Challenges

  • Epoxide Ring Stability: The oxirane ring’s strain necessitates careful control of temperature and pH during synthesis.

  • Regioselectivity: Ensuring selective coupling between the triazole and epoxide intermediates.

Chemical Reactivity and Reaction Pathways

The compound’s reactivity is dominated by its epoxide and triazole groups:

Reaction TypeConditionsProducts/Formed Species
Epoxide Ring OpeningNucleophilic agents (e.g., amines, thiols)Diols or β-hydroxy derivatives
Triazole FunctionalizationElectrophilic substitutionHalogenated or alkylated triazoles
OxidationKMnO₄, CrO₃Ketones or carboxylic acids
ReductionLiAlH₄, NaBH₄Alcohols or amines

Mechanistic Insights

  • Epoxide Nucleophilic Attack: The strained oxirane ring undergoes ring-opening reactions with nucleophiles, such as water or amines, forming 1,2-diols or β-amino alcohols .

  • Triazole Reactivity: The triazole ring may participate in cycloaddition reactions (e.g., click chemistry) or act as a ligand in coordination chemistry .

Biological Activity and Pharmacological Relevance

As a fluconazole-related compound, this methanesulfonate derivative shares structural motifs critical for antifungal activity:

Comparative Analysis with Related Compounds

CompoundCAS NumberStructural DifferencesApplications
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole86386-77-8Methanesulfonate salt, no stereocenterFluconazole impurity, research
1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole135270-10-9(2S,3S)-stereochemistry, methyl substituentChiral synthesis intermediates
Fluconazole86386-78-9No epoxide group, triazole linked directly to difluorophenylClinical antifungal

Key Differentiators

  • Stereochemistry: The (2S,3S)-configured derivative (CAS 135270-10-9) exhibits enhanced enantioselectivity in enzymatic reactions.

  • Epoxide Functionality: The oxirane group in the target compound enables distinct reactivity compared to fluconazole’s saturated alkyl chain .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator